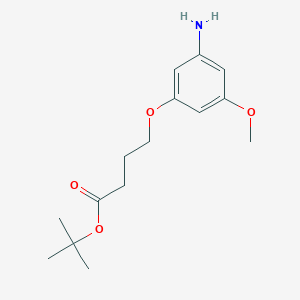
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate is an organic compound with the molecular formula C15H23NO4 and a molecular weight of 281.35 g/mol . This compound is known for its unique structure, which includes an amino group, a methoxy group, and a phenoxy group attached to a butanoate ester. It is used in various chemical and industrial applications due to its versatile reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate typically involves the esterification of 4-(3-amino-5-methoxyphenoxy)butanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy and phenoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 1,1-Dimethylethyl 4-(3-amino-5-hydroxyphenoxy)butanoate
- 1,1-Dimethylethyl 4-(3-amino-5-ethoxyphenoxy)butanoate
- 1,1-Dimethylethyl 4-(3-amino-5-methylphenoxy)butanoate
Uniqueness
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can enhance the compound’s solubility in organic solvents and its ability to participate in specific chemical reactions .
生物活性
1,1-Dimethylethyl 4-(3-amino-5-methoxyphenoxy)butanoate, also known by its chemical identifier 2135641-18-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Research indicates that this compound may influence several biological pathways. Preliminary studies suggest that it could act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as melanogenesis and cancer cell proliferation.
Cancer Research
Another area of interest is the compound's potential in oncology. A related phenoxy derivative was noted for its ability to inhibit c-Myc dimerization in colorectal cancer cells, leading to apoptosis and cell cycle arrest . While this does not directly study this compound, it implies a possible therapeutic avenue for further investigation.
Case Studies and Experimental Findings
In Vitro Studies
In vitro assays are crucial for understanding the biological activity of compounds like this compound. Current literature suggests that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also exhibit comparable properties.
Future Directions for Research
Given the structural characteristics and preliminary findings from related compounds, future research should focus on:
- Mechanistic Studies : Detailed investigations into the specific pathways influenced by this compound.
- In Vivo Studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Clinical Trials : If preliminary results are promising, advancing to human clinical trials to assess safety and efficacy.
特性
IUPAC Name |
tert-butyl 4-(3-amino-5-methoxyphenoxy)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-15(2,3)20-14(17)6-5-7-19-13-9-11(16)8-12(10-13)18-4/h8-10H,5-7,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPLYTNOEFFKNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOC1=CC(=CC(=C1)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














